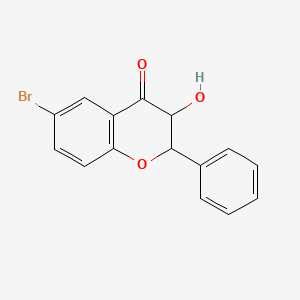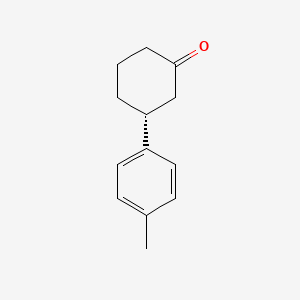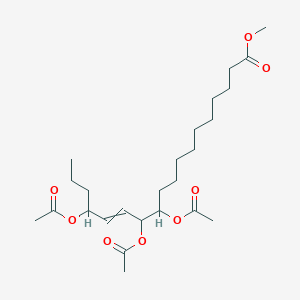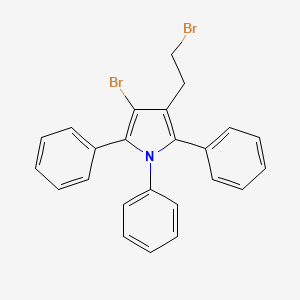![molecular formula C10H12O3 B12580852 Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- CAS No. 647029-25-2](/img/structure/B12580852.png)
Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- is a chemical compound with the molecular formula C9H10O3. It is characterized by the presence of a hydroxy group, a hydroxymethyl group, and a methyl group attached to a phenyl ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- can be achieved through several methods. One common method involves the refluxing of 3-chloromethyl-4-hydroxy-acetophenone with water for 3 hours, yielding the desired product with a 70% yield . This reaction typically requires controlled temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help achieve high yields and purity suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form corresponding ketones and aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl ethanones.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups play a crucial role in its biological activity, enabling it to interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-: Known for its use in organic synthesis and biological studies.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Studied for its antimicrobial and anti-inflammatory properties.
Ethanone, 1-(3-hydroxyphenyl)-: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Uniqueness
Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group, in particular, provides additional sites for chemical modification, enhancing its versatility in various applications.
Eigenschaften
CAS-Nummer |
647029-25-2 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]ethanone |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(7(2)12)4-9(5-11)10(6)13/h3-4,11,13H,5H2,1-2H3 |
InChI-Schlüssel |
GYZTVMUVMWMWER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)CO)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)

![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)
![4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile](/img/structure/B12580816.png)


![(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate](/img/structure/B12580824.png)
![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)


![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12580848.png)
![Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]-](/img/structure/B12580856.png)

